Cas no 672324-91-3 (4-(5-Oxazolyl)benzylamine)

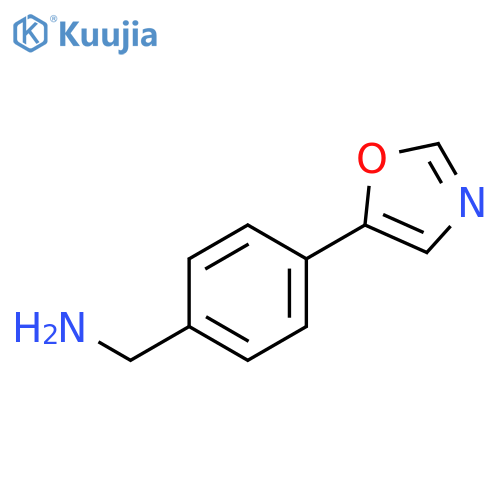

4-(5-Oxazolyl)benzylamine structure

商品名:4-(5-Oxazolyl)benzylamine

CAS番号:672324-91-3

MF:C10H10N2O

メガワット:174.199202060699

MDL:MFCD06213310

CID:1056463

PubChem ID:21930993

4-(5-Oxazolyl)benzylamine 化学的及び物理的性質

名前と識別子

-

- (4-(Oxazol-5-yl)phenyl)methanamine

- 1-[4-(1,3-Oxazol-5-yl)phenyl]methanamine

- 4-(5-oxazolyl)Benzenemethanamine

- 4-(5-OXAZOLYL)BENZYLAMINE

- 4-oxazol-5-yl-benzenesulfonyl chloride

- TS-02405

- A867315

- KDGPGIRXRWYDQE-UHFFFAOYSA-N

- SCHEMBL2781028

- FT-0712099

- SY012412

- EN300-249652

- AKOS006295298

- XBB32491

- MFCD06213310

- CS-0454787

- [4-(1,3-oxazol-5-yl)phenyl]methanamine

- CHEMBL3108873

- 672324-91-3

- DB-073854

- 4-(5-Oxazolyl)benzylamine

-

- MDL: MFCD06213310

- インチ: InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2

- InChIKey: KDGPGIRXRWYDQE-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)C2=CN=CO2)CN

計算された属性

- せいみつぶんしりょう: 174.07900

- どういたいしつりょう: 174.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 331.3℃ at 760 mmHg

- フラッシュポイント: 154.2±24.6 °C

- PSA: 52.05000

- LogP: 2.50060

- じょうきあつ: 0.0±0.7 mmHg at 25°C

4-(5-Oxazolyl)benzylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(5-Oxazolyl)benzylamine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(5-Oxazolyl)benzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM190665-1g |

4-(5-Oxazolyl)benzylamine |

672324-91-3 | 97% | 1g |

$449 | 2021-08-05 | |

| Enamine | EN300-249652-2.5g |

[4-(1,3-oxazol-5-yl)phenyl]methanamine |

672324-91-3 | 95% | 2.5g |

$732.0 | 2024-06-19 | |

| Apollo Scientific | OR965662-250mg |

4-(5-Oxazolyl)benzylamine |

672324-91-3 | 95% | 250mg |

£150.00 | 2025-02-21 | |

| eNovation Chemicals LLC | K48581-1g |

4-(5-Oxazolyl)benzylamine |

672324-91-3 | 97% | 1g |

$546 | 2023-09-03 | |

| Apollo Scientific | OR965662-100mg |

4-(5-Oxazolyl)benzylamine |

672324-91-3 | 95% | 100mg |

£100.00 | 2025-02-21 | |

| Enamine | EN300-249652-0.05g |

[4-(1,3-oxazol-5-yl)phenyl]methanamine |

672324-91-3 | 95% | 0.05g |

$302.0 | 2024-06-19 | |

| Enamine | EN300-249652-0.1g |

[4-(1,3-oxazol-5-yl)phenyl]methanamine |

672324-91-3 | 95% | 0.1g |

$317.0 | 2024-06-19 | |

| Enamine | EN300-249652-0.5g |

[4-(1,3-oxazol-5-yl)phenyl]methanamine |

672324-91-3 | 95% | 0.5g |

$345.0 | 2024-06-19 | |

| Enamine | EN300-249652-5.0g |

[4-(1,3-oxazol-5-yl)phenyl]methanamine |

672324-91-3 | 95% | 5.0g |

$1352.0 | 2024-06-19 | |

| Enamine | EN300-249652-1g |

[4-(1,3-oxazol-5-yl)phenyl]methanamine |

672324-91-3 | 1g |

$360.0 | 2023-09-15 |

4-(5-Oxazolyl)benzylamine 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

672324-91-3 (4-(5-Oxazolyl)benzylamine) 関連製品

- 1008-95-3(4-(1,3-Oxazol-5-yl)aniline)

- 1006-68-4(5-Phenyloxazole)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:672324-91-3)4-(5-Oxazolyl)benzylamine

清らかである:99%

はかる:1g

価格 ($):313.0